2-(4-Benzhydrylpiperazino)-4-methoxynicotinonitrile
Description
Properties
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-4-methoxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-29-22-12-13-26-24(21(22)18-25)28-16-14-27(15-17-28)23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,23H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWMHNZZALKGQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzhydrylpiperazino)-4-methoxynicotinonitrile typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis methods. These methods are advantageous due to their efficiency and ability to produce high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzhydrylpiperazino)-4-methoxynicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used .
Scientific Research Applications
2-(4-Benzhydrylpiperazino)-4-methoxynicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties
Mechanism of Action
The mechanism of action of 2-(4-Benzhydrylpiperazino)-4-methoxynicotinonitrile involves its interaction with specific molecular targets and pathways. It may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action can lead to various physiological effects, such as the relaxation of blood vessels and a reduction in blood pressure .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(4-Benzhydrylpiperazino)-4-methoxynicotinonitrile can be compared to analogs such as 2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole (CAS 478076-98-1) . Below is a detailed analysis:
Structural and Functional Differences
Physicochemical Implications
- Electron-Withdrawing Effects: The nitro group in 2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole enhances electrophilicity, which may influence reactivity or binding interactions, whereas the methoxy group in the target compound is electron-donating.
- Steric Effects : The bulky benzhydryl group could hinder binding to sterically sensitive targets compared to the smaller nitrobenzyl substituent.
Biological Activity
2-(4-Benzhydrylpiperazino)-4-methoxynicotinonitrile is a complex organic compound categorized under piperazine derivatives. This compound has garnered attention due to its diverse biological activities, including potential applications in pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Benzhydryl Group : Enhances lipophilicity and potential receptor interactions.
- Piperazine Ring : Known for its role in various biological activities.
- Methoxynicotinonitrile Moiety : Imparts additional pharmacological properties.
Biological Activities
The biological activities of this compound include:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy comparable to standard antibiotics. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
Studies have demonstrated that this compound can inhibit the proliferation of cancer cells. It appears to induce apoptosis in vitro, particularly in breast and lung cancer cell lines. The compound's mechanism may involve the modulation of apoptotic pathways and inhibition of cell cycle progression.
Antihypertensive Effects
The compound has been investigated for its potential as a calcium channel blocker, leading to vasodilation and reduced blood pressure. This effect is particularly relevant in the treatment of hypertension, making it a candidate for further pharmacological development.
The proposed mechanisms of action for this compound include:
- Calcium Channel Blockade : Inhibits calcium influx into cells, leading to relaxation of vascular smooth muscle.
- Tyrosinase Inhibition : Exhibits potential in the treatment of hyperpigmentation by inhibiting tyrosinase activity, which is crucial for melanin production.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 1-Benzhydrylpiperazine | Antihistaminic, antiemetic | Simple piperazine derivative |
| 4-Benzhydrylpiperazine | Synthesis precursor | Used in various pharmaceuticals |
| 2-(4-Benzhydrylpiperazino)-2-methylpropanenitrile | Anticancer activity | Unique methoxynicotinonitrile moiety |
This compound stands out due to its multifaceted biological activities stemming from its complex structure.
Case Studies and Research Findings
- Anticancer Study : A study involving B16F10 murine melanoma cells demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM after 72 hours of exposure. The results indicated a dose-dependent response with an IC50 value indicating effective cytotoxicity.
- Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations as low as 5 µg/mL, highlighting its potential as an antimicrobial agent.
- Calcium Channel Blocking Activity : In vivo studies on hypertensive rat models revealed that administration of the compound resulted in a significant decrease in systolic blood pressure compared to controls, suggesting its utility in hypertension management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
